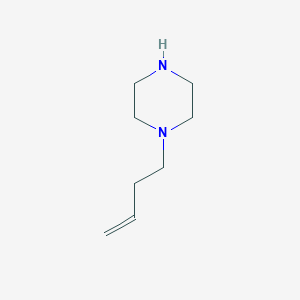

1-(But-3-en-1-yl)piperazine

Description

Significance of Substituted Piperazines in Advanced Chemical Research

Substituted piperazines are a cornerstone in modern chemical research, most notably in the field of drug discovery. wikipedia.orgnih.gov The piperazine (B1678402) moiety is a key structural component in a multitude of approved therapeutic agents. bohrium.comnih.gov The versatility of the piperazine core allows for substitution at its nitrogen atoms, enabling the fine-tuning of a molecule's properties to enhance its interaction with biological systems. bohrium.com

The strategic incorporation of various substituents onto the piperazine ring can significantly influence a compound's pharmacological profile. Researchers have extensively explored the synthesis of substituted piperazines to develop new anticancer agents, among other therapeutic classes. nih.gov The flexible binding nature of the piperazine scaffold allows it to interact with a diverse range of biological targets. nih.gov The development of novel synthetic methodologies, such as palladium-catalyzed reactions, has further expanded the accessible chemical space of substituted piperazines, allowing for the creation of complex and highly functionalized molecules. nih.govacs.org

The Role of N-Alkenylpiperazines, with Focus on 1-(But-3-en-1-yl)piperazine, as Synthetic Intermediates

Within the broad class of substituted piperazines, N-alkenylpiperazines have emerged as valuable synthetic intermediates. The presence of a reactive alkene functionality provides a chemical handle for a wide array of subsequent transformations. This allows for the elaboration of the piperazine core into more complex molecular architectures.

1-(But-3-en-1-yl)piperazine, in particular, serves as a prime example of a versatile N-alkenylpiperazine building block. Its structure, featuring a terminal double bond separated from the piperazine nitrogen by a flexible butyl linker, makes it an ideal substrate for various addition and cyclization reactions. This compound can be utilized in the synthesis of more complex molecules, such as in the preparation of 3-[4-(but-3-en-1-yl)-1-piperazinyl]-carbonyloxy-2-(7-chloro-1,8-naphthyridin-2-yl)-1-isoindolinone. prepchem.com

The strategic placement of the double bond in 1-(But-3-en-1-yl)piperazine allows for its participation in a variety of synthetic transformations, highlighting its utility as a versatile intermediate in the construction of novel piperazine-containing compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-3-6-10-7-4-9-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCUQBVRWTYGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 but 3 En 1 Yl Piperazine

Direct N-Alkenylation Approaches

Direct N-alkenylation strategies involve the formation of a carbon-nitrogen bond between a pre-existing piperazine (B1678402) ring and a butenyl precursor. These methods are often favored for their straightforwardness and the ready availability of starting materials.

Copper-Catalyzed C-N Cross-Coupling Strategies

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. These methods can be applied to the N-alkenylation of piperazine to yield 1-(But-3-en-1-yl)piperazine. The use of a copper catalyst facilitates the coupling of piperazine with a suitable butenyl electrophile, such as a butenyl halide or sulfonate. While specific examples for the synthesis of 1-(But-3-en-1-yl)piperazine via this method are not extensively documented in readily available literature, the general principles of copper-catalyzed N-alkenylation are well-established. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand to enhance catalytic activity and a base to neutralize the acid generated during the reaction.

Table 1: Representative Conditions for Copper-Catalyzed N-Alkenylation

| Parameter | Condition |

|---|---|

| Catalyst | CuI, CuBr, or Cu(OAc)₂ |

| Ligand | Phenanthroline derivatives, diamines |

| Base | K₂CO₃, Cs₂CO₃, or organic bases |

| Solvent | Toluene, Dioxane, or DMF |

| Temperature | 80-120 °C |

Palladium-Catalyzed Alkene Carboamination Approaches

Palladium-catalyzed carboamination reactions represent a sophisticated method for the synthesis of substituted piperazines. nih.govnih.gov This strategy involves the intramolecular cyclization of an aminoalkene substrate, which can be designed to incorporate the desired butenyl group. The catalytic cycle is believed to involve oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, followed by amination to form a Pd(II) amido intermediate. nih.gov Subsequent syn-aminopalladation of the pendant alkene and C-C bond-forming reductive elimination yields the piperazine product. nih.gov This approach allows for the stereoselective preparation of enantiomerically enriched piperazine derivatives. nih.govnih.gov While a direct synthesis of 1-(But-3-en-1-yl)piperazine via this route is not explicitly detailed, the methodology's versatility allows for the construction of piperazines with various substituents. nih.govnih.gov

Alkylation Reactions with Butenyl Precursors

A common and direct method for the synthesis of 1-(But-3-en-1-yl)piperazine involves the alkylation of piperazine with a butenyl precursor. evitachem.com This nucleophilic substitution reaction typically utilizes a butenyl halide, such as 4-bromo-1-butene, in the presence of a base to neutralize the resulting hydrohalic acid. evitachem.com The reaction is generally carried out in a suitable organic solvent. This method is straightforward and relies on readily available starting materials.

Table 2: Typical Conditions for Alkylation of Piperazine

| Parameter | Condition |

|---|---|

| Alkylating Agent | 4-bromo-1-butene or 4-chloro-1-butene |

| Base | K₂CO₃, Na₂CO₃, or triethylamine (B128534) |

| Solvent | Acetonitrile, DMF, or DMSO |

| Temperature | Room temperature to 80 °C |

Ring-Forming Cyclization Strategies to Access the Piperazine Core

An alternative to direct functionalization of a pre-formed piperazine ring is the construction of the piperazine core with the desired substituent already incorporated or introduced during the cyclization process.

Catalytic Reductive Cyclization of Dioximes

A novel strategy for the synthesis of the piperazine ring involves the catalytic reductive cyclization of dioximes. nih.govnih.gov This method allows for the construction of the piperazine scaffold from acyclic precursors. nih.govnih.gov The process typically involves the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes stereoselective catalytic reductive cyclization. nih.gov The key steps are the catalytic hydrogenolysis of both N-O bonds to give a diimine intermediate, followed by cyclization and subsequent hydrogenation to yield the piperazine ring. nih.gov This approach has been shown to be effective for the synthesis of polysubstituted piperazines. nih.govnih.gov To synthesize 1-(But-3-en-1-yl)piperazine using this method, but-3-en-1-amine would be used as the primary amine starting material.

Table 3: General Conditions for Catalytic Reductive Cyclization of Dioximes

| Parameter | Condition |

|---|---|

| Catalyst | 5% Pd/C |

| Reducing Agent | H₂ gas |

| Solvent | Methanol, Ethanol |

| Temperature | Room temperature |

| Pressure | 1-50 atm |

Hydrogenation of Pyrazine (B50134) Derivatives

The hydrogenation of pyrazine derivatives is a well-established method for the synthesis of piperazines. acs.org Pyrazines can be catalytically hydrogenated to their corresponding piperazines using various catalysts and reaction conditions. This method can be adapted to produce 1-(But-3-en-1-yl)piperazine by first synthesizing a pyrazine precursor bearing the but-3-en-1-yl substituent. The subsequent hydrogenation would then yield the desired saturated heterocyclic ring. A facile method for the synthesis of chiral piperazines through Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides has been developed, offering a route to enantiomerically enriched products. acs.org

Table 4: Representative Catalysts for Hydrogenation of Pyrazines

| Catalyst | Substrate Scope |

|---|---|

| Rhodium on carbon | Unsubstituted and alkyl-substituted pyrazines |

| Ruthenium on alumina (B75360) | Aromatic and heteroaromatic rings |

| Iridium complexes | Asymmetric hydrogenation of activated pyrazines acs.org |

| Palladium on carbon | General purpose hydrogenation catalyst |

Intramolecular Cyclization Methods

Intramolecular cyclization represents a powerful strategy for the synthesis of heterocyclic compounds like piperazines. One plausible, though less commonly cited for this specific molecule, approach for the synthesis of the piperazine ring is through the intramolecular hydroamination of an appropriately designed alkenyl amine. This method is advantageous for its atom economy.

The synthesis would commence with a precursor such as N-(But-3-en-1-yl)-N'-tosylethane-1,2-diamine. Under the influence of a suitable catalyst, typically a transition metal complex (e.g., palladium or gold), the terminal amine of the ethylenediamine (B42938) moiety would undergo an intramolecular nucleophilic attack on the butenyl double bond, leading to the formation of the six-membered piperazine ring. The tosyl group serves as a protecting group and can be subsequently removed to yield 1-(But-3-en-1-yl)piperazine. The regioselectivity of the cyclization is crucial to ensure the formation of the desired piperazine ring over other potential cyclization products.

| Starting Material | Reaction Type | Key Features | Product |

| N-(But-3-en-1-yl)-N'-tosylethane-1,2-diamine | Intramolecular Hydroamination | Atom-economical, transition-metal catalyzed | 1-(But-3-en-1-yl)-4-tosylpiperazine |

Derivatization of Pre-formed Piperazine Scaffolds

Selective Mono-N-Substitution Techniques

The direct alkylation of piperazine with a butenyl halide, such as 4-bromo-1-butene, is often hampered by the formation of the undesired 1,4-disubstituted product due to the comparable reactivity of both nitrogen atoms. To achieve selective mono-N-substitution, two primary strategies are employed: the use of a large excess of piperazine or, more elegantly, the use of a mono-protected piperazine derivative.

The use of N-tert-butoxycarbonyl (Boc) protected piperazine is a widely adopted method. mdpi.comchemicalbook.com 1-Boc-piperazine allows for the selective alkylation of the unprotected nitrogen atom. The reaction of 1-Boc-piperazine with 4-bromo-1-butene in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) yields 1-(But-3-en-1-yl)-4-Boc-piperazine. The Boc protecting group can then be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to afford the desired 1-(But-3-en-1-yl)piperazine. mdpi.com This method offers high yields and excellent control over the selectivity.

Another technique involves the use of piperazinium salts. By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thereby favoring the reaction at the free nitrogen. The reaction of piperazine monohydrochloride with 4-bromo-1-butene under basic conditions can provide a route to the mono-substituted product. nih.gov

| Reactant 1 | Reactant 2 | Key Strategy | Intermediate Product | Final Product |

| 1-Boc-piperazine | 4-bromo-1-butene | Use of a mono-protected piperazine | 1-(But-3-en-1-yl)-4-Boc-piperazine | 1-(But-3-en-1-yl)piperazine |

| Piperazine monohydrochloride | 4-bromo-1-butene | Selective deactivation by protonation | - | 1-(But-3-en-1-yl)piperazine |

DABCO Bond Cleavage for Functionalized Piperazine Synthesis

A novel and efficient method for the synthesis of N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach utilizes the high nucleophilicity of the tertiary amine in DABCO. The reaction is initiated by the quaternization of one of the nitrogen atoms of DABCO with an alkylating agent.

In the context of synthesizing 1-(But-3-en-1-yl)piperazine, DABCO would be reacted with a butenyl halide, for instance, 4-bromo-1-butene. This results in the formation of a quaternary ammonium (B1175870) salt, N-(but-3-en-1-yl)-DABCO bromide. The presence of the positive charge on one nitrogen atom activates the adjacent C-N bonds towards nucleophilic attack. Subsequent treatment with a nucleophile, which can be the bromide ion itself or another added nucleophile, leads to the cleavage of one of the C-N bonds of the bicyclic system, thereby forming the piperazine ring. This process yields a piperazine derivative where one nitrogen is substituted with the butenyl group from the initial alkylating agent and the other nitrogen is part of a 2-haloethyl group, which can be further functionalized or removed. This method is particularly useful for creating unsymmetrically substituted piperazines.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric Lithiation–Substitution Strategies

Asymmetric lithiation followed by substitution is a powerful tool for the enantioselective functionalization of heterocyclic compounds. In the case of piperazine, this strategy has been successfully applied to achieve substitution at the carbon atom adjacent to the nitrogen (the α-carbon). whiterose.ac.ukresearchgate.net The methodology typically involves the deprotonation of an N-Boc protected piperazine using a strong base, such as sec-butyllithium, in the presence of a chiral ligand, like (-)-sparteine or a sparteine surrogate. This generates a configurationally stable α-lithiated intermediate. Subsequent trapping with an electrophile proceeds with high stereoselectivity.

However, it is crucial to note that this method is designed for C-functionalization of the piperazine ring and is not applicable for the direct N-substitution required to synthesize 1-(But-3-en-1-yl)piperazine. The butenyl group in the target compound is attached to one of the nitrogen atoms, not a carbon atom of the piperazine ring.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

An effective route to enantiomerically enriched piperazine derivatives involves the asymmetric hydrogenation of substituted pyrazines. Pyrazines, being aromatic precursors to piperazines, can be reduced to their corresponding saturated heterocycles. The use of chiral transition metal catalysts, particularly iridium-based catalysts with chiral phosphine ligands (e.g., Josiphos-type ligands), has proven to be highly effective in achieving high enantioselectivity in this transformation.

For the synthesis of an enantiomerically pure or enriched version of 1-(But-3-en-1-yl)piperazine, the strategy would involve a two-step process. First, a suitably substituted pyrazine, for example, 2-methylpyrazine, would undergo iridium-catalyzed asymmetric hydrogenation to produce the corresponding chiral piperazine, (S)- or (R)-2-methylpiperazine, with high enantiomeric excess. In the second step, the resulting chiral piperazine would be subjected to a selective mono-N-alkylation reaction with a butenyl halide, such as 4-bromo-1-butene, using the techniques described in section 2.3.1 (e.g., by first protecting the other nitrogen atom if necessary). This would yield the enantiomerically enriched 1-(But-3-en-1-yl)-2-methylpiperazine.

| Step | Reaction | Catalyst/Reagents | Product | Key Outcome |

| 1 | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ with chiral phosphine ligand | Chiral substituted piperazine (e.g., (S)-2-methylpiperazine) | Creation of a stereocenter in the piperazine ring with high enantioselectivity |

| 2 | N-Alkylation | 4-bromo-1-butene, Base | Enantiomerically enriched 1-(But-3-en-1-yl)-2-methylpiperazine | Introduction of the butenyl group onto the chiral piperazine scaffold |

Chiral Auxiliary-Mediated Syntheses

The asymmetric synthesis of piperazine derivatives is of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in a wide range of pharmaceuticals. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After establishing the desired chirality, the auxiliary can be removed and often recovered for reuse. wikipedia.org While a cornerstone of asymmetric synthesis, the specific application of chiral auxiliary-mediated methodologies for the direct synthesis of 1-(But-3-en-1-yl)piperazine is not extensively documented in publicly available scientific literature.

However, the principles of chiral auxiliary-mediated synthesis can be applied to create chiral piperazine derivatives. One common approach involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. researchgate.netrsc.org These auxiliaries have been successfully used in the asymmetric alkylation of various enolates, which is a key step in the synthesis of many biologically active natural products. rsc.org

In a hypothetical application to a related structure, a chiral oxazolidinone could be acylated and then subjected to an asymmetric alkylation to introduce a but-3-en-1-yl group. Subsequent cleavage of the auxiliary would yield a chiral carboxylic acid derivative, which could then be converted to the target piperazine through a series of standard organic transformations.

Another potential strategy involves the use of chiral amino alcohols as auxiliaries. For instance, pseudoephedrine has been used as a chiral auxiliary for the asymmetric alkylation of substrates, leading to the synthesis of optically active carboxylic acids and amino acids. This approach could theoretically be adapted to generate a chiral precursor for 1-(But-3-en-1-yl)piperazine.

While direct examples are scarce, the broader field of asymmetric synthesis of piperazines is well-developed and includes methods such as catalytic asymmetric allylic alkylation and enantioselective hydrogenation. nih.govnih.govcaltech.edu These advanced techniques often rely on chiral ligands or catalysts rather than stoichiometric chiral auxiliaries to induce enantioselectivity.

Table 1: Key Data on Chiral Auxiliary-Mediated Syntheses of Related Piperazine Structures

Since direct data for 1-(But-3-en-1-yl)piperazine is not available, the following table presents hypothetical data based on analogous reactions reported in the literature for similar compounds to illustrate the potential effectiveness of this methodology.

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 1 | (S)-4-Benzyl-2-oxazolidinone | Allyl Bromide | >95:5 | >98% |

| 2 | (1S,2S)-(+)-Pseudoephedrine | 4-Bromo-1-butene | >90:10 | >95% |

| 3 | Camphorsultam | 1-Iodo-3-butene | >92:8 | >96% |

Note: The data in this table is illustrative and based on general outcomes for asymmetric alkylations using these auxiliaries, not on the specific synthesis of 1-(But-3-en-1-yl)piperazine.

Functionalization and Derivatization Strategies for 1 but 3 En 1 Yl Piperazine

C-H Functionalization of the Piperazine (B1678402) Ring

Direct functionalization of the carbon-hydrogen bonds of the piperazine ring is a powerful method for introducing molecular complexity. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel piperazine derivatives. bohrium.comresearchgate.net

Organic Photoredox C-H Alkylation and Arylation

Visible-light photoredox catalysis has become a prominent strategy for the direct C-H functionalization of amines, including piperazine derivatives. beilstein-journals.org This method utilizes a photocatalyst, such as an iridium or ruthenium complex, to convert light energy into chemical energy, which can then be used to activate C-H bonds under mild conditions. encyclopedia.pub

In the context of N-substituted piperazines, photoredox catalysis can enable the site-selective alkylation of the C-H bonds alpha to the nitrogen atoms. bohrium.comnih.gov The reaction is typically initiated by the photo-oxidation of the more electron-rich nitrogen atom of the piperazine ring to form a nitrogen-centered radical cation. This is followed by a proton-coupled electron transfer (PCET) to generate an α-amino radical, which can then react with a suitable Michael acceptor to yield the C-H alkylated product. bohrium.com The regioselectivity of this process can often be controlled by the electronic properties of the substituents on the piperazine nitrogens. bohrium.comnih.gov

For instance, studies on differentially N,N'-disubstituted piperazines have shown that functionalization preferentially occurs at the C-H bond adjacent to the more electron-rich nitrogen. bohrium.com This selectivity is influenced by the stability of the initially formed radical cation.

Table 1: Examples of Photoredox C-H Functionalization of Piperazine Derivatives

| Catalyst | Reactant | Product Type | Key Features |

|---|---|---|---|

| Ir(ppy)₃ | N-Arylpiperazine and 1,4-dicyanobenzene | C-H Arylated Piperazine | One of the earliest examples of photoredox C-H arylation of piperazines. encyclopedia.pub |

| Acridinium photocatalyst | N,N'-disubstituted piperazine and methyl vinyl ketone | C-H Alkylated Piperazine | Site-selective alkylation based on electronic differentiation of the nitrogen atoms. bohrium.com |

This table is illustrative and based on general findings in the field of photoredox catalysis on piperazine systems.

Transition Metal-Catalyzed C-H Activation

Transition metal catalysis offers another powerful avenue for the direct C-H functionalization of piperazines. researchgate.net Catalysts based on metals such as ruthenium, rhodium, and palladium can facilitate the cleavage of C-H bonds and their subsequent transformation into new C-C or C-heteroatom bonds. mdpi.comrsc.org

Ruthenium-catalyzed reactions have been employed for the β-C(sp³)-H functionalization of the piperazine nucleus. researchgate.net For example, the reaction of ortho-piperazinyl (hetero)aryl aldehydes can lead to the formation of piperazine-fused indoles through an intramolecular C-H activation process. researchgate.net

Late-stage C-H methylation of complex drug molecules containing piperazine cores has also been demonstrated using a combination of decatungstate photocatalysis and nickel-mediated SH2 bond formation. nih.gov This method allows for the direct installation of methyl groups onto the piperazine ring, with regioselectivity often governed by the relative hydricities of the available C-H bonds. nih.gov

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Piperazine Scaffolds

| Catalyst System | Reaction Type | Substrate Type | Key Outcomes |

|---|---|---|---|

| Ruthenium Catalyst | β-C(sp³)-H Functionalization | ortho-Piperazinyl (hetero)aryl aldehydes | Synthesis of piperazine-fused indoles. researchgate.net |

| Tantalum Catalyst | Hydroaminoalkylation | N-heterocycles and terminal olefins | α-alkylation of piperazines, though at high temperatures. beilstein-journals.org |

This table provides examples of transition metal-catalyzed C-H functionalization on piperazine-containing molecules.

Exploiting the Butenyl Moiety for Further Functionalization

The butenyl group of 1-(but-3-en-1-yl)piperazine provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Olefin Metathesis Reactions

Olefin metathesis is a powerful and versatile reaction for the formation of new carbon-carbon double bonds. In the case of 1-(but-3-en-1-yl)piperazine, both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisioned. RCM with another tethered olefin could lead to the formation of novel bicyclic structures containing the piperazine ring. Cross-metathesis with other olefins would allow for the elongation or modification of the butenyl side chain, providing access to a wide array of derivatives with altered steric and electronic properties. The choice of a suitable transition metal catalyst, typically based on ruthenium or molybdenum, is crucial for the success of these transformations. google.com

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the butenyl group.

Hydroamination: The addition of an N-H bond across the alkene can be catalyzed by various transition metals. Intramolecular hydroamination of a suitably functionalized piperazine derivative could lead to the formation of new heterocyclic ring systems. Intermolecular hydroamination with other amines would result in the formation of diamine-containing side chains.

Hydrosilylation: The addition of a silicon-hydride bond across the double bond, typically catalyzed by platinum or rhodium complexes, would yield a silylated derivative. This silyl (B83357) group can then be further functionalized, for example, through oxidation to an alcohol, providing a two-step route to a hydroxylated side chain.

Recent advances have shown that nickel-catalyzed hydroalkoxylation of dienes can proceed enantioselectively, suggesting that similar strategies could be applied to the butenyl group of 1-(but-3-en-1-yl)piperazine to introduce chirality. acs.org

Oxidative Functionalization of the Alkene

The double bond of the butenyl group is susceptible to a variety of oxidative transformations, which can be used to introduce oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as m-CPBA, or through a metal-catalyzed process can convert the terminal alkene into an epoxide. This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of substituents at the 3- and 4-positions of the original butenyl chain.

Dihydroxylation: The alkene can be converted into a diol using reagents such as osmium tetroxide (often in catalytic amounts with a co-oxidant) or through other methods like permanganate (B83412) oxidation under controlled conditions. This introduces two hydroxyl groups, significantly increasing the polarity and providing further sites for derivatization.

Oxidative Cleavage: Strong oxidizing agents like ozone (followed by a reductive or oxidative workup) or potassium permanganate under harsh conditions can cleave the double bond, leading to the formation of an aldehyde or a carboxylic acid, respectively. This shortens the side chain and introduces a valuable functional group for further elaboration, such as reductive amination or esterification. The oxidative fragmentation of related systems has been shown to be a viable strategy for producing functionalized molecules. chemrxiv.org

The oxidative functionalization of enamines to iminium ions is a known transformation in organocatalysis, and while not directly applicable to the isolated double bond in 1-(but-3-en-1-yl)piperazine, it highlights the diverse reactivity of related systems under oxidative conditions. nih.gov

Diversification at the Piperazine Nitrogen Atom (N4)

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental reactions for derivatizing the N4 position of piperazines. These reactions introduce amide and sulfonamide functionalities, respectively, which can significantly influence the biological activity of the parent molecule.

Acylation Reactions:

Acylation of the N4 nitrogen is typically achieved by reacting 1-(but-3-en-1-yl)piperazine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. researchgate.net The reaction of piperazine derivatives with various acyl chlorides can lead to the formation of a diverse range of diacyl and alkyl-acyl piperazine compounds. researchgate.net For instance, the reaction of piperazine with methacrylic anhydride (B1165640) can yield methacryloyl piperazine. researchgate.net The use of trimethylacetic arylcarboxylic anhydrides, prepared in situ from an arylcarboxylic acid and trimethylacetyl chloride, provides a convenient method for preparing monoacylated piperazine derivatives in good yields. researchgate.net

A study on the synthesis of 1,4-disubstituted piperazine derivatives involved the initial formation of various acid chlorides from substituted acids and thionyl chloride. ijrpp.com These acid chlorides were then reacted with methyl piperazine to afford the target compounds. ijrpp.com This two-step protocol highlights a common and effective strategy for introducing diverse acyl groups onto the piperazine core. ijrpp.com

Sulfonylation Reactions:

Sulfonylation introduces a sulfonyl group to the N4 nitrogen, forming a sulfonamide. This transformation is typically carried out using a sulfonyl chloride in the presence of a base. The chemoselectivity of amination reactions on halo(het)arene sulfonyl halides has been studied, indicating that under typical arylation conditions, the reaction can have poor selectivity. chemrxiv.org However, it has been shown that SNAr-reactive sulfonyl halides generally undergo sulfonamide synthesis first. chemrxiv.org This provides a pathway for the selective sulfonylation of the piperazine nitrogen. In some cases, issues with disulfonylation can arise when reacting with certain reagents, which can complicate the synthesis of the desired monosulfonylated product. google.com

| Reagent Type | Example Reagent | Resulting Functional Group | Reference |

| Acyl Chloride | Cinnamoyl chloride | Amide | ijrpp.com |

| Sulfonyl Chloride | Halo(het)arene sulfonyl halides | Sulfonamide | chemrxiv.org |

| Anhydride | Trimethylacetic arylcarboxylic anhydride | Amide | researchgate.net |

| Carboxylic Acid | Substituted carboxylic acids with thionyl chloride | Amide | ijrpp.com |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines like the N4 of 1-(but-3-en-1-yl)piperazine. mdpi.com This one-pot reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. mdpi.comthieme-connect.de

A variety of reducing agents can be employed, with borohydride (B1222165) reagents being particularly common. thieme-connect.de Sodium triacetoxyborohydride (B8407120) is a frequently used reagent for this transformation. mdpi.com The choice of carbonyl compound allows for the introduction of a vast array of alkyl and aryl substituents at the N4 position. For example, reductive amination has been successfully used in the synthesis of complex drug molecules containing a piperazine moiety. mdpi.com

The direct reductive amination of ketones with amines can be accomplished using trichlorosilane (B8805176) as the reducing agent, with tetramethylethylenediamine (TMEDA) acting as an activator. mdpi.com This method has been shown to be effective for a range of acetophenone (B1666503) analogues and other ketones, affording the corresponding tertiary amines in good to high yields. mdpi.com Furthermore, imine reductases (IREDs) have emerged as biocatalysts for asymmetric reductive amination, offering a green and highly selective alternative to traditional chemical methods for producing chiral amines. rsc.org

| Carbonyl Compound | Reducing Agent | Catalyst/Activator | Resulting Substituent | Reference | | --- | --- | --- | --- | | Aldehydes | Sodium triacetoxyborohydride | - | Alkyl | mdpi.com | | Ketones | Trichlorosilane | TMEDA | Substituted Alkyl | mdpi.com | | Dicarbonyl compounds | - | Imine Reductase (IRED) | Piperazine derivatives | rsc.org | | Aldehydes/Ketones | Borohydride reagents | - | Alkyl/Aryl | thieme-connect.de |

Nucleophilic Substitution Reactions

The N4 nitrogen of 1-(but-3-en-1-yl)piperazine can act as a nucleophile in substitution reactions with various electrophiles, leading to the formation of a C-N bond. This strategy is widely employed to introduce diverse functionalities onto the piperazine ring.

A common approach involves the reaction of the piperazine with alkyl halides or sulfonates. mdpi.com For instance, the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a key step in the synthesis of Flibanserin. mdpi.com The reaction of piperazine derivatives with substituted 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide is another example of this type of transformation. nih.gov

Nucleophilic aromatic substitution (SNAr) is another important strategy. mdpi.com This involves the reaction of the piperazine with an electron-deficient aromatic or heteroaromatic ring bearing a suitable leaving group, such as a halogen. For example, the reaction of piperazine with 2-nitro-5-halopyridine is a key step in the synthesis of building blocks for drugs like Palbociclib. mdpi.com The regioselectivity of SNAr reactions on precursors like 2,4-dichloroquinazoline (B46505) is well-documented, with the substitution typically occurring selectively at the C4 position under milder conditions. mdpi.com The cleavage of the DABCO (1,4-diazabicyclo[2.2.2]octane) ring with various nucleophiles, including phenols and amines, can also be used to generate piperazine derivatives. researchgate.net

| Electrophile | Reaction Type | Base/Catalyst | Solvent | Reference | | --- | --- | --- | --- | | Alkyl chlorides/bromides | Nucleophilic Alkylation | - | - | mdpi.com | | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Nucleophilic Alkylation | - | - | mdpi.com | | Substituted 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide | Nucleophilic Substitution | Triethylamine | Dimethylformamide | nih.gov | | 2-Nitro-5-halopyridine | Nucleophilic Aromatic Substitution (SNAr) | - | - | mdpi.com | | 2,4-Dichloroquinazoline | Nucleophilic Aromatic Substitution (SNAr) | Triethylamine/DIPEA | - | mdpi.com |

Applications of 1 but 3 En 1 Yl Piperazine As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The dual functionality of 1-(but-3-en-1-yl)piperazine allows for its integration into a variety of complex heterocyclic structures, which are often the core of biologically active molecules. openmedicinalchemistryjournal.comresearchgate.net

Incorporation into Polycyclic Scaffolds

The piperazine (B1678402) moiety is a common structural motif in polycyclic scaffolds, which are frameworks containing multiple ring systems. These complex structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net The synthesis of such scaffolds often involves the strategic connection of multiple molecular components. mdpi.com For instance, multicomponent reactions, such as the Petasis reaction, can be employed to generate highly functionalized amines that serve as precursors for polycyclic systems. nih.gov These reactions can be designed to incorporate piperazine derivatives into the final polycyclic architecture. Furthermore, cycloaddition reactions, like the [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes, offer a pathway to fused indoline-based scaffolds. polimi.it While direct examples involving 1-(but-3-en-1-yl)piperazine in these specific transformations are not extensively documented, its inherent reactivity suggests its potential as a building block in the creation of novel polycyclic systems. The development of new synthetic methodologies continues to expand the possibilities for incorporating diverse fragments like 1-(but-3-en-1-yl)piperazine into complex molecular architectures. researchgate.netresearchgate.net

Formation of Aza-Michael Adducts

The aza-Michael addition, a key reaction for carbon-nitrogen bond formation, readily occurs with 1-(but-3-en-1-yl)piperazine. d-nb.inforesearchgate.net In this reaction, the nucleophilic nitrogen of the piperazine ring adds to an electron-deficient alkene, known as a Michael acceptor. d-nb.info This process is highly efficient and atom-economical, often proceeding under mild conditions and without the need for a catalyst. d-nb.info

The reaction can be influenced by various factors. For instance, the use of acidic alumina (B75360) as a heterogeneous catalyst under solventless conditions has been shown to selectively produce mono-adducts in high yields. mdpi.com Other catalytic systems, such as ceric ammonium (B1175870) nitrate (B79036) in water, have also been employed, although the formation of disubstituted piperazines can sometimes be observed. muni.cz The choice of solvent and catalyst can also play a crucial role in the reaction's outcome. beilstein-journals.orgthieme-connect.com

The versatility of the aza-Michael addition allows for the reaction of piperazine with a wide range of Michael acceptors, including α,β-unsaturated carbonyl compounds and nitriles. muni.cz This flexibility enables the synthesis of a diverse library of β-amino compounds, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. researchgate.netmdpi.com

Table 1: Examples of Aza-Michael Acceptors and Reaction Conditions

| Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| Dimethyl fumarate | Piperazine-1,4-diium dichloride, methanol, reflux | Mono-adduct | muni.cz |

| Methyl acrylate | Acidic alumina, 70-80°C, solvent-free | Mono-adduct | mdpi.com |

| Acrylonitrile | Ceric ammonium nitrate, water, mild conditions | Mono-adduct | muni.cz |

| Methyl vinyl ketone | Copper catalyst, methanol, room temperature | Disubstituted product | muni.cz |

| α,β-Unsaturated ketones | Cinchona-based primary amine, trifluoroacetic acid | Chiral 2-substituted heterocycles | beilstein-journals.org |

Synthesis of Oxazine-Piperazine Derivatives

The synthesis of oxazine-piperazine derivatives represents a significant application of piperazine-containing compounds in the creation of complex heterocyclic systems. doi.org These structures, which incorporate both an oxazine (B8389632) and a piperazine ring, are of interest due to their potential biological activities. ijrpr.com

A novel and efficient method for the synthesis of doi.orgresearchgate.netoxazine-piperazine derivatives involves the use of gallium(III) nitrate as a catalyst. doi.org This approach facilitates the ring closure of the doi.orgresearchgate.netoxazine ring in high yields. doi.org The reaction typically involves heating a methanolic solution of a piperazinyl tri-tert-butyl-phenol derivative with triethylamine (B128534) and gallium(III) nitrate. doi.org The presence of bulky tert-butyl groups on the phenol (B47542) ring appears to promote the cyclization process. doi.org

Other synthetic strategies for preparing 1,3-oxazine derivatives include multicomponent reactions, such as the condensation of a phenol, an amine, and formaldehyde. researchgate.net These methods offer an environmentally friendly route to these heterocyclic compounds. researchgate.net The versatility of these synthetic approaches allows for the incorporation of various substituents, leading to a diverse range of oxazine-piperazine derivatives with potentially unique properties. ijrpr.comelsevierpure.com

Precursor in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netmdpi.com 1-(But-3-en-1-yl)piperazine, with its distinct reactive sites, is a suitable candidate for participation in such reactions. The piperazine moiety can act as a bis-secondary diamine component, a feature exploited in specific types of MCRs. nih.gov

One notable example is the split-Ugi reaction, a modification of the classic Ugi four-component reaction, which is well-suited for bis-secondary diamines like piperazine. nih.gov In this reaction, piperazine can react with an acid component, a carbonyl component (such as formaldehyde), and an isocyanide to generate complex amide derivatives in high yields. nih.gov The versatility of this reaction allows for the incorporation of a wide range of substituents by varying the starting materials, leading to the creation of diverse molecular libraries. nih.gov

Furthermore, piperazine derivatives can be involved in other MCRs, such as those that lead to the formation of polycyclic pyrrolopiperazine scaffolds. researchgate.net While specific examples detailing the use of 1-(but-3-en-1-yl)piperazine in a broad range of MCRs are still emerging, its structural features make it a promising precursor for the diversity-oriented synthesis of complex, drug-like molecules. researchgate.netrsc.org The development of new MCRs continues to expand the synthetic chemist's toolbox, offering new opportunities to utilize building blocks like 1-(but-3-en-1-yl)piperazine. rug.nlacs.org

Role in the Synthesis of N-Substituted Alkyl- and Alkenylpiperazines

1-(But-3-en-1-yl)piperazine serves as a key intermediate in the synthesis of a variety of N-substituted alkyl- and alkenylpiperazines. These compounds are of significant interest in medicinal chemistry, as the piperazine ring is a common feature in many approved drugs. researchgate.netmdpi.com

The butenyl group of 1-(but-3-en-1-yl)piperazine can be readily modified through various chemical transformations. For example, the double bond can undergo hydrogenation to yield the corresponding N-butylpiperazine. Alternatively, the terminal alkene provides a handle for further functionalization, allowing for the introduction of other alkyl or functional groups.

The synthesis of N-alkylpiperazines can be achieved through several methods, including the nucleophilic substitution of alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com A straightforward approach involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group to yield the desired N-alkylpiperazine. researchgate.net This method has been successfully used to prepare N-butyl, N-hexyl, N-octyl, and N-dodecylpiperazines. researchgate.net

The piperazine nitrogen can also be directly alkylated. For instance, the reaction of piperazine with but-3-ynyl 4-methylbenzenesulfonate (B104242) can yield 1-(but-3-ynyl)piperazine, a close analog of 1-(but-3-en-1-yl)piperazine. This highlights the general reactivity of the piperazine nitrogen towards alkylating agents.

The synthesis of diverse N-substituted piperazines is crucial for drug discovery, as the nature of the substituent can significantly impact the biological activity of the molecule. nih.govorganic-chemistry.org The ability to readily modify the butenyl group of 1-(but-3-en-1-yl)piperazine makes it a valuable starting material for creating libraries of novel piperazine derivatives for pharmacological screening.

Table 2: Synthetic Methods for N-Alkylpiperazines

| Method | Starting Materials | Product | Reference |

| Alkylation and Hydrolysis | N-Acetylpiperazine, Alkyl halide | N-Alkylpiperazine | researchgate.net |

| Nucleophilic Substitution | Piperazine, Alkyl halide/sulfonate | N-Alkylpiperazine | mdpi.com |

| Reductive Amination | Piperazine, Aldehyde, Reducing agent | N-Alkylpiperazine | mdpi.com |

Development of Advanced Materials Precursors (e.g., Polymer Functionalization)

The unique bifunctional nature of 1-(but-3-en-1-yl)piperazine, possessing both a polymerizable alkene group and a reactive piperazine ring, makes it a valuable precursor for the development of advanced materials, particularly in the realm of polymer functionalization.

The terminal double bond of the butenyl group can participate in polymerization reactions, allowing for the incorporation of the piperazine moiety into polymer chains. This can be achieved through various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods. The resulting polymers would possess pendant piperazine groups, which can then be further modified or utilized for specific applications.

The piperazine ring itself offers a site for further chemical reactions. For example, the secondary amine can be used to initiate ring-opening polymerization of cyclic esters or other monomers, leading to the formation of graft copolymers. Alternatively, the piperazine nitrogen can be quaternized to introduce positive charges along the polymer backbone, creating cationic polymers with potential applications in gene delivery or as antimicrobial agents.

While direct examples of polymer functionalization using 1-(but-3-en-1-yl)piperazine are not extensively reported in the provided context, the synthesis of related silicon carbonitride films from 1,4-bis-N,N-(trimethylsilyl)piperazine (BTMSP) via chemical vapor deposition (CVD) highlights the utility of piperazine derivatives as precursors for materials synthesis. mdpi.com The thermal stability and vapor pressure of such precursors are critical parameters for their application in CVD processes. mdpi.com The fragmentation of these precursors in plasma environments can lead to the formation of various reactive species that contribute to film growth. mdpi.com

The potential for 1-(but-3-en-1-yl)piperazine to be used in creating functional polymers opens up avenues for designing materials with tailored properties for a wide range of applications, from drug delivery systems to specialized coatings and membranes.

Computational and Theoretical Investigations of N Alkenylpiperazines

Conformational Analysis and Stereochemical Studies

The flexible nature of the piperazine (B1678402) ring and the attached butenyl group in 1-(but-3-en-1-yl)piperazine gives rise to a complex conformational landscape. Understanding these conformations is crucial as they can influence the molecule's physical, chemical, and biological properties.

Dynamic NMR Characterization of Piperazine Conformations

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for characterizing the conformational behavior of piperazine derivatives. Current time information in Bangalore, IN.beilstein-journals.orgnih.govresearchgate.net In many N-substituted piperazines, the interconversion between different chair conformations of the piperazine ring and the rotation around the exocyclic nitrogen-carbon bond are dynamic processes that can be studied by DNMR. beilstein-journals.orgresearchgate.net

For instance, studies on structurally similar compounds, such as N,N'-substituted piperazines, have revealed the presence of multiple conformers at room temperature. beilstein-journals.orgnih.govresearchgate.net This is often observed as a broadening or splitting of signals in the 1H and 13C NMR spectra, particularly for the protons and carbons of the piperazine ring. beilstein-journals.orgresearchgate.net As the temperature is increased, the rate of conformational exchange increases, leading to the coalescence of these signals into a time-averaged spectrum. beilstein-journals.org

The energy barriers for these conformational changes can be calculated from the coalescence temperature. In a study on novel N,N'-substituted piperazines, including a butynyl-substituted derivative, activation energies (ΔG‡) for ring inversion and amide bond rotation were determined using DNMR. beilstein-journals.orgresearchgate.net These values provide quantitative information about the stability of different conformers.

| Compound Derivative | Process | Coalescence Temperature (Tc) [K] | Activation Energy (ΔG‡) [kJ/mol] |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Amide Bond Rotation | ~306 | ~61.1 |

| 1-(4-Nitrobenzoyl)piperazine | Ring Inversion | ~323 | ~67.1 |

| 1-(4-Nitrobenzoyl)piperazine | Amide Bond Rotation | ~340 | ~66.7 |

This table presents data for structurally related piperazine derivatives to illustrate the application of dynamic NMR in conformational analysis. Data sourced from Mamat et al. (2016). beilstein-journals.orgresearchgate.net

Quantum Chemical Calculations (e.g., DFT, MP2) for Conformational Preferences

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable tools for investigating the conformational preferences of molecules like 1-(but-3-en-1-yl)piperazine. dergipark.org.trpreprints.orgmdpi.com These methods can be used to calculate the relative energies of different conformers, predict the most stable geometries, and determine the energy barriers for interconversion between them.

A systematic conformational search can be performed by rotating the key dihedral angles of the molecule, such as those involving the piperazine ring and the butenyl side chain. For each resulting conformer, the geometry is optimized, and the energy is calculated. This process allows for the mapping of the potential energy surface and the identification of local and global energy minima, which correspond to the stable conformers. mdpi.com

Furthermore, these calculations can predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformational preferences. preprints.org

Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry plays a vital role in understanding the mechanisms of reactions used to synthesize and functionalize N-alkenylpiperazines.

Theoretical Modeling of Catalytic Cycles

Many synthetic routes to piperazine derivatives involve catalytic processes. nih.govresearchgate.netrsc.orgrsc.org Theoretical modeling can provide a detailed picture of the entire catalytic cycle, identifying the key intermediates and transition states. researchgate.netrsc.orgrsc.org This is particularly useful for complex reactions where experimental characterization of reactive intermediates is challenging.

For instance, in palladium-catalyzed cross-coupling reactions, which are used for the synthesis of N-aryl piperazines, DFT calculations can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net By calculating the energy profile of the cycle, the rate-determining step can be identified, and the role of the catalyst and ligands can be elucidated. researchgate.netresearchgate.net Such studies can help in optimizing reaction conditions and in the rational design of more efficient catalysts. rsc.org

Transition State Analysis in Key Synthetic Steps

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. tcichemicals.com Quantum chemical calculations allow for the precise location of transition state structures and the calculation of their energies, which correspond to the activation barriers of the reaction.

In the synthesis of piperazines, key steps might include nucleophilic substitution or ring-closing reactions. For example, in the synthesis of 1-(but-3-en-1-yl)piperazine, the reaction of piperazine with a suitable butenyl electrophile would proceed through a transition state that can be modeled computationally. The geometry of this transition state would reveal the concerted or stepwise nature of the bond-forming process. Analysis of the imaginary frequency of the transition state confirms that it is a true saddle point on the potential energy surface connecting reactants and products.

Structure-Reactivity Relationships in Functionalization Reactions

Understanding the relationship between the structure of N-alkenylpiperazines and their reactivity in functionalization reactions is crucial for the development of new synthetic methodologies. nih.govnih.gov Computational methods can provide valuable insights into these relationships by quantifying various electronic and steric properties of the molecule.

For example, the nucleophilicity of the nitrogen atoms in 1-(but-3-en-1-yl)piperazine can be assessed using computational descriptors such as calculated atomic charges or the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the butenyl group will influence the electron density on the nitrogen atoms, thereby affecting their reactivity towards electrophiles.

Furthermore, computational studies can be used to model the steric environment around the reactive sites. This is important for understanding the regioselectivity of functionalization reactions. For instance, in reactions involving the piperazine ring, theoretical models can predict whether a substituent will add to a specific carbon or nitrogen atom based on steric accessibility and electronic factors. bohrium.com

Spectroscopic Characterization Methodologies and Theoretical Prediction of Spectroscopic Data

The characterization of N-alkenylpiperazines, including the specific compound 1-(But-3-en-1-yl)piperazine, relies on a combination of experimental spectroscopic techniques and computational methods to elucidate their molecular structure and properties. While direct experimental and theoretical studies on 1-(But-3-en-1-yl)piperazine are not extensively reported in the literature, a comprehensive understanding of its spectroscopic features can be constructed by analyzing data from closely related N-substituted piperazine derivatives and by applying established spectroscopic principles.

Methodologies for the spectroscopic characterization of these compounds typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Theoretical predictions, often employing Density Functional Theory (DFT), complement these experimental techniques by providing insights into molecular geometry, electronic structure, and vibrational frequencies, which aid in the interpretation of experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of N-alkenylpiperazines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In piperazine derivatives, the protons on the piperazine ring typically appear as multiplets or broad signals in the range of δ 2.0–3.5 ppm. For 1-(But-3-en-1-yl)piperazine, the protons of the butenyl group would exhibit characteristic signals. The terminal vinyl protons (-CH=CH₂) are expected to appear in the downfield region, typically between δ 4.9 and 6.0 ppm, with distinct coupling patterns. The methylene (B1212753) protons adjacent to the double bond and the piperazine nitrogen would also have specific chemical shifts. The presence of conformational isomers, arising from the restricted rotation around the C-N amide bond in some piperazine derivatives, can lead to the duplication of NMR signals. researchgate.netrsc.orgrsc.org

¹³C NMR Spectroscopy: The carbon signals of the piperazine ring are typically found in the range of δ 40–60 ppm. The carbons of the butenyl substituent would have characteristic chemical shifts, with the sp² carbons of the double bond appearing further downfield (δ 110–140 ppm) compared to the sp³ carbons.

Due to the absence of direct experimental data for 1-(But-3-en-1-yl)piperazine, the following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar compounds, such as 1-(but-3-yn-1-yl)piperazine (B7807706) and other N-alkenylpiperazines.

Predicted ¹H NMR Data for 1-(But-3-en-1-yl)piperazine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (Piperazine) | ~2.45 | t |

| H-3', H-5' (Piperazine) | ~2.85 | t |

| H-1 (N-CH₂) | ~2.40 | t |

| H-2 (CH₂) | ~2.30 | q |

| H-4a (C=CHa) | ~5.00 | d |

| H-4b (C=CHb) | ~5.05 | d |

| H-3 (-CH=) | ~5.80 | m |

Predicted ¹³C NMR Data for 1-(But-3-en-1-yl)piperazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' (Piperazine) | ~54.5 |

| C-3', C-5' (Piperazine) | ~46.0 |

| C-1 (N-CH₂) | ~58.0 |

| C-2 (CH₂) | ~32.0 |

| C-4 (=CH₂) | ~117.0 |

| C-3 (=CH) | ~135.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-(But-3-en-1-yl)piperazine, the IR spectrum would be characterized by the following absorption bands:

C-H stretching (alkenyl): Vibrations of the C-H bonds of the vinyl group are expected above 3000 cm⁻¹.

C-H stretching (aliphatic): Vibrations of the C-H bonds of the piperazine ring and the methylene groups would appear in the 2800–3000 cm⁻¹ region.

C=C stretching: The carbon-carbon double bond stretch of the butenyl group would typically be observed in the range of 1640–1680 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds in the piperazine ring usually appear in the 1000–1300 cm⁻¹ region.

N-H stretching: If the piperazine is unsubstituted at the second nitrogen, a characteristic N-H stretching band would be observed around 3100–3500 cm⁻¹.

Predicted IR Absorption Bands for 1-(But-3-en-1-yl)piperazine

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3500 |

| C-H Stretch (Alkenyl) | 3010-3095 |

| C-H Stretch (Aliphatic) | 2800-3000 |

| C=C Stretch | 1640-1680 |

| C-N Stretch | 1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(But-3-en-1-yl)piperazine, the molecular ion peak [M]⁺ would be expected at m/z 154.25. The fragmentation pattern would likely involve the cleavage of the butenyl group or the opening of the piperazine ring. The presence of a nitrogen atom results in an odd molecular weight, following the nitrogen rule. nih.gov

Predicted Mass Spectrometry Fragmentation for 1-(But-3-en-1-yl)piperazine

| Fragment | Predicted m/z | Description |

| [C₉H₁₈N₂]⁺ | 154 | Molecular Ion |

| [C₅H₁₁N₂]⁺ | 99 | Loss of butenyl radical |

| [C₄H₉N]⁺ | 71 | Piperazine ring fragment |

| [C₄H₇]⁺ | 55 | Butenyl cation |

Theoretical Prediction of Spectroscopic Data

Computational chemistry, particularly DFT, is a powerful tool for predicting spectroscopic properties. researchgate.net By optimizing the molecular geometry of 1-(But-3-en-1-yl)piperazine, it is possible to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and other spectroscopic parameters. These theoretical values can then be compared with experimental data to confirm the structure of the compound. For instance, theoretical calculations have been successfully used to study the conformational behavior of various N-substituted piperazines and to interpret their NMR spectra. rsc.orgrsc.org

Future Directions and Emerging Research Avenues in 1 but 3 En 1 Yl Piperazine Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, the synthesis of 1-(But-3-en-1-yl)piperazine is not widely documented in extensive research literature, with existing knowledge often limited to specific patent literature. One of the documented methods involves the reaction of piperazine (B1678402) with a butenyl-containing reactant. prepchem.com

Future research is anticipated to focus on developing greener and more efficient synthetic strategies. Key areas for development include:

Catalytic Approaches: Investigation into transition-metal-catalyzed reactions, such as hydroaminomethylation of butadiene or related C4 feedstocks in the presence of piperazine, could provide more atom-economical routes.

Bio-catalysis: The use of enzymes to catalyze the formation of the C-N bond could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Renewable Feedstocks: Research into synthesizing the butenyl sidechain from renewable resources would significantly enhance the sustainability profile of the compound.

A comparative analysis of potential synthetic routes is presented below, highlighting the shift from classical methods to more sustainable approaches.

| Synthetic Strategy | Potential Reagents | Key Advantages | Research Focus |

| Classical Alkylation | Piperazine, 4-bromo-1-butene | Straightforward | Optimization, yield improvement |

| Catalytic Amination | Piperazine, Butadiene/Butene | High atom economy, lower waste | Catalyst development, reaction conditions |

| Biocatalysis | Piperazine, bio-derived precursors | High selectivity, mild conditions | Enzyme screening and engineering |

Exploration of Underutilized Functionalization Pathways

The bifunctional nature of 1-(But-3-en-1-yl)piperazine, with its reactive secondary amine and a terminal alkene, offers significant opportunities for chemical modification. However, the selective functionalization of these sites is a largely unexplored area. Future research is expected to delve into these pathways to create a diverse library of derivatives for various applications.

Alkene Moiety Functionalization: The terminal double bond is a prime target for a wide range of transformations. Research into hydroboration-oxidation, epoxidation, dihydroxylation, and metathesis reactions could yield novel derivatives with diverse functional groups.

Piperazine Ring Modification: The secondary amine of the piperazine ring is amenable to N-alkylation, N-acylation, and N-arylation, allowing for the introduction of various substituents to modulate the compound's physicochemical properties.

Orthogonal Functionalization: A key challenge and a significant area for future research will be the development of orthogonal protection-deprotection strategies that allow for the selective functionalization of either the alkene or the piperazine nitrogen without affecting the other reactive site.

Advanced Computational Studies for Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For 1-(But-3-en-1-yl)piperazine, computational studies are an emerging field that can accelerate the discovery of new derivatives and applications.

Conformational Analysis: Understanding the conformational landscape of the molecule is crucial for designing derivatives that can bind to specific biological targets.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the alkene and the amine, aiding in the design of selective functionalization strategies.

Virtual Screening: If a biological target is identified, computational models can be used to design and virtually screen libraries of 1-(But-3-en-1-yl)piperazine derivatives to identify promising candidates for synthesis and biological evaluation.

| Computational Method | Research Application | Predicted Outcomes |

| Molecular Dynamics (MD) | Conformational sampling | Stable conformers, interaction with solvents |

| Density Functional Theory (DFT) | Reactivity analysis | Electron density maps, prediction of reaction sites |

| Quantitative Structure-Activity Relationship (QSAR) | Derivative design | Correlation of structure with biological activity |

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical reactions from batch to continuous flow processes is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. The integration of 1-(But-3-en-1-yl)piperazine chemistry with these technologies is a promising future direction.

Flow Synthesis: Developing a continuous flow process for the synthesis of 1-(But-3-en-1-yl)piperazine could enable safer handling of reactive intermediates and allow for easier scale-up.

Automated Functionalization: An automated synthesis platform could be developed to rapidly generate a library of derivatives by systematically varying the reagents used to functionalize the alkene and the piperazine nitrogen. This would significantly accelerate the drug discovery process.

In-line Analysis: The integration of real-time analytical techniques, such as NMR and IR spectroscopy, into a flow setup would allow for rapid reaction optimization and quality control.

The progression from traditional batch chemistry to integrated, automated systems represents a significant leap in efficiency and discovery potential for this versatile scaffold.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H NMR identifies characteristic signals for the piperazine ring (δ 2.5–3.0 ppm, multiplet) and butenyl substituent (δ 5.0–5.8 ppm, vinyl protons) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₄N₂, m/z 139.1231) and fragments .

- TLC monitoring : Ethyl acetate/hexane (1:8) systems track reaction progress and isolate intermediates .

How does the butenyl substituent influence the physicochemical properties of piperazine derivatives?

Advanced Research Question

The butenyl group introduces:

- Lipophilicity : LogP increases compared to unsubstituted piperazine, enhancing membrane permeability (predicted via computational tools like MarvinSketch) .

- Conformational flexibility : The unsaturated bond restricts rotation, potentially stabilizing bioactive conformations in receptor binding .

- Reactivity : The allylic position is susceptible to electrophilic addition, enabling further functionalization (e.g., epoxidation or Michael additions) .

What safety protocols are critical when handling 1-(But-3-en-1-yl)piperazine in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

How can computational modeling guide the design of 1-(But-3-en-1-yl)piperazine-based therapeutics?

Advanced Research Question

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like dopamine receptors or bacterial enzymes .

- ADMET profiling : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

- DFT calculations : Gaussian software optimizes geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

What are the challenges in establishing structure-activity relationships (SAR) for piperazine derivatives with unsaturated side chains?

Advanced Research Question

- Stereochemical complexity : The butenyl group’s geometry (cis/trans) may affect bioactivity but is difficult to control during synthesis .

- Metabolic instability : Allylic positions are prone to oxidation by cytochrome P450 enzymes, requiring prodrug strategies .

- Data normalization : Compare bioactivity across studies using standardized units (e.g., IC₅₀ in μM) and control compounds .

How can researchers validate the purity of 1-(But-3-en-1-yl)piperazine for in vitro assays?

Basic Research Question

- HPLC-UV/ELSD : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis during storage .

What regulatory considerations apply to novel piperazine derivatives in preclinical development?

Advanced Research Question

- ICH guidelines : Follow M7(R1) for controlling mutagenic impurities (e.g., alkyl halides in synthesis) .

- Patents : Prior art searches (e.g., USPTO, Espacenet) avoid infringement of existing piperazine-based compounds .

- Toxicity screening : OECD 423 acute oral toxicity studies in rodents are required before IND submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.